3-[4-(mesityloxy)butyl]-4(3H)-quinazolinone
Overview
Description
3-[4-(mesityloxy)butyl]-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinazolinone core with a mesityloxybutyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(mesityloxy)butyl]-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of 2-aminobenzamide with an appropriate aldehyde or isocyanide.
Introduction of the Mesityloxybutyl Group: The mesityloxybutyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[4-(mesityloxy)butyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution: The mesityloxybutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Mesityloxybutyl halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-[4-(mesityloxy)butyl]-4(3H)-quinazolinone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its quinazolinone core.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(mesityloxy)butyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-4(3H)-quinazolinones: These compounds have similar quinazolinone cores but different substituents at the 2-position.
3-Substituted-4(3H)-quinazolinones: These compounds have different substituents at the 3-position, which can alter their chemical and biological properties.
2,3-Disubstituted-4(3H)-quinazolinones: These compounds have substituents at both the 2- and 3-positions, leading to diverse chemical and biological activities.
Uniqueness
3-[4-(mesityloxy)butyl]-4(3H)-quinazolinone is unique due to its specific mesityloxybutyl substituent, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[4-(2,4,6-trimethylphenoxy)butyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-12-16(2)20(17(3)13-15)25-11-7-6-10-23-14-22-19-9-5-4-8-18(19)21(23)24/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCZXYHWTUJZPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCN2C=NC3=CC=CC=C3C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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